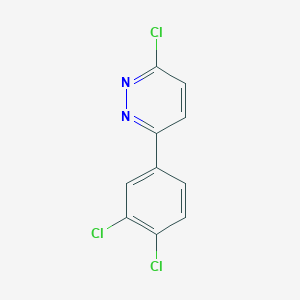

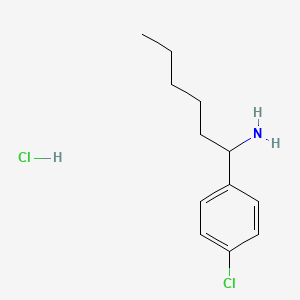

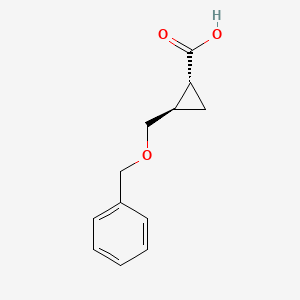

![molecular formula C42H46FeP2 B6593444 cyclopentane;[2-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phenyl]-diphenylphosphane;iron CAS No. 565184-32-9](/img/structure/B6593444.png)

cyclopentane;[2-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phenyl]-diphenylphosphane;iron

カタログ番号 B6593444

CAS番号:

565184-32-9

分子量: 668.6 g/mol

InChIキー: UWTALJOPQXTMKF-AWIKAUGJSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cyclopentane is a highly flammable alicyclic hydrocarbon with the chemical formula C5H10 . It consists of a ring of five carbon atoms, each bonded with two hydrogen atoms above and below the plane . It occurs as a colorless liquid with a petrol-like odor .

Synthesis Analysis

Cycloalkanes, including cyclopentane, are formed by catalytic reforming . For example, when passed over a hot platinum surface, 2-methylbutane converts into cyclopentane .Molecular Structure Analysis

The molecular structure of cyclopentane consists of a ring of five carbon atoms, each bonded with two hydrogen atoms .Chemical Reactions Analysis

Cyclopentane can be fluorinated to give compounds ranging from C5H9F to perfluorocyclopentane C5F10 .Physical And Chemical Properties Analysis

Cyclopentane is a clear, colorless liquid with a mild, sweet odor . It has a density of 0.751 g/cm3, a melting point of -93.9 °C, and a boiling point of 49.2 °C . It is soluble in ethanol, acetone, and ether, but its solubility in water is limited .科学的研究の応用

Catalysis and Organic Synthesis

- Cyclopentane and its derivatives have been utilized in catalytic processes, such as Heck vinylation and Suzuki cross-coupling reactions, facilitated by palladium complexes with tetraphosphane ligands. These methods enable the synthesis of polysubstituted alkenes, showcasing the versatility of cyclopentane-based systems in constructing complex molecular architectures (Berthiol, Doucet, & Santelli, 2003).

Fuel and Combustion Studies

- Cyclopentane has been studied as a component of multi-component gasoline surrogate fuels, particularly in the context of its blending with dimethyl ether. This research aids in understanding the combustion properties and improving predictive models for such fuel mixtures, which is crucial for developing more efficient and cleaner combustion technologies (Lokachari et al., 2021).

Material Science

- The structural and electronic properties of cyclopentane derivatives have implications in material science, where their unique characteristics can be harnessed in the design of new materials with specific functionalities. For instance, the study of phosphane ligands and their complexes with gold(I) highlights the importance of ligand properties in determining the biological activity of these complexes, which can be leveraged in developing therapeutic agents or in materials with biomedical applications (Svahn et al., 2018).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

cyclopentane;[2-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phenyl]-diphenylphosphane;iron |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H36P2.C5H10.Fe/c1-29(38(30-17-6-2-7-18-30)31-19-8-3-9-20-31)34-26-16-27-35(34)36-25-14-15-28-37(36)39(32-21-10-4-11-22-32)33-23-12-5-13-24-33;1-2-4-5-3-1;/h2-15,17-25,28-29,34-35H,16,26-27H2,1H3;1-5H2;/t29-,34?,35?;;/m1../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWTALJOPQXTMKF-AWIKAUGJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCC1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6.C1CCCC1.[Fe] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1CCCC1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6.C1CCCC1.[Fe] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H46FeP2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

668.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 129899984 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

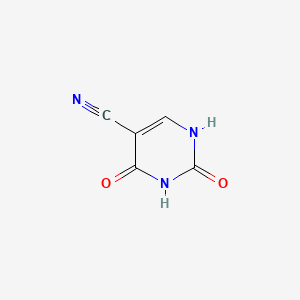

5-Cyanouracil

5428-41-1

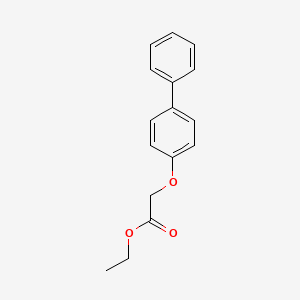

Ethyl (biphenyl-4-yloxy)acetate

54334-74-6

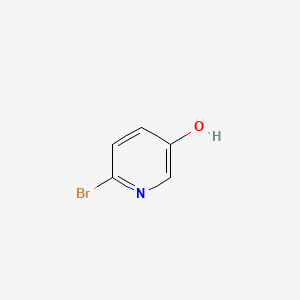

![2-({4-[(Diethylamino)sulfonyl]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B6593372.png)

![2-((3S,8aS)-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl)acetic acid](/img/structure/B6593423.png)

![3-[(4-Hydroxyphenyl)methyl]piperazine-2,5-dione](/img/structure/B6593438.png)